molecular formula C11H15N3OS B4821728 2-acetyl-N-(1-phenylethyl)hydrazinecarbothioamide

2-acetyl-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4821728
M. Wt: 237.32 g/mol
InChI Key: FSHWNENZEWVCDV-UHFFFAOYSA-N
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Description

2-acetyl-N-(1-phenylethyl)hydrazinecarbothioamide is a synthetic compound belonging to the class of hydrazinecarbothioamides. These compounds are characterized by the presence of a hydrazine moiety (NH-NH2) linked to a thioamide group (C=S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(1-phenylethyl)hydrazinecarbothioamide typically involves the reaction of 2-acetylhydrazinecarbothioamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-(1-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to a thiol or amine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise as an antioxidant and antimicrobial agent.

    Medicine: Research has indicated potential anticancer properties, particularly in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation.

    Industry: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. In the context of its anticancer activity, the compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor cell survival, induction of apoptosis, and cell cycle arrest. Molecular docking studies have shown favorable binding profiles within the active sites of the enzymes PI3K, AKT1, and mTOR .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetylhydrazinecarbothioamide
  • N-(1-phenylethyl)hydrazinecarbothioamide
  • 2-[(benzylthio)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Uniqueness

2-acetyl-N-(1-phenylethyl)hydrazinecarbothioamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to target the PI3K/Akt/mTOR pathway is particularly noteworthy, as this pathway is a critical regulator of cell growth and survival, making the compound a promising candidate for anticancer therapy .

Properties

IUPAC Name

1-acetamido-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-8(10-6-4-3-5-7-10)12-11(16)14-13-9(2)15/h3-8H,1-2H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHWNENZEWVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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